N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with applications in several scientific fields. Its structure includes a pyrazolo[3,4-d]pyrimidin ring system substituted with a phenyl group modified by a methoxymethyl group. The compound’s unique molecular configuration suggests potential utility in pharmacology and materials science.
Properties
IUPAC Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-19-15(14-9-18-21(2)16(14)20-11)17-8-12-6-4-5-7-13(12)10-22-3/h4-7,9H,8,10H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYCTFXHSUDMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine often begins with the formation of the pyrazolo[3,4-d]pyrimidin ring. This can be accomplished through cyclization reactions involving appropriate precursors such as pyrazole and 2,4-diaminopyrimidine derivatives. The phenyl group is then introduced via electrophilic substitution, and subsequent methylation and methoxymethylation are carried out under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using automated synthesizers that allow precise control over reaction parameters. High-performance liquid chromatography (HPLC) and mass spectrometry are used for monitoring and purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Reduction reactions typically employ hydrogen gas (H₂) with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Halogenation can be achieved with reagents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: : Yields modified pyrazolo[3,4-d]pyrimidin derivatives.
Reduction: : Produces fully or partially reduced analogs.
Substitution: : Results in halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: : Utilized as a starting material in organic synthesis for constructing complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound's effects are mediated through interactions with various molecular targets, potentially including enzymes and receptors. It may act by modulating signaling pathways, influencing gene expression, or altering enzyme activity, leading to various biochemical effects.
Comparison with Similar Compounds
Compared to similar pyrazolo[3,4-d]pyrimidin derivatives, N-[[2-(methoxymethyl)phenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine exhibits unique chemical properties and biological activities.
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine
1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-amine
2-(Methoxymethyl)phenyl derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
